![molecular formula C10H12F3N B2616092 Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine CAS No. 574731-05-8](/img/structure/B2616092.png)
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine” is a chemical compound with the molecular formula C10H12F3N . It is a derivative of amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been described . Another study reported the synthesis of a compound through the reductive coupling of amine in the presence of AcOH, EDC, and NaBH (OAc) 3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the Hirshfeld surface analysis was used to analyze the various intermolecular interactions in a similar compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, one study reported the transformation of an intermediate into 4H-pyran-4-one through the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These properties include its molecular weight, structure, chemical names, and more .
Applications De Recherche Scientifique
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent in chromatography, and as a catalyst in the synthesis of other organic compounds. This compound is also used as a reagent in the synthesis of pharmaceuticals and other compounds. This compound is also used in the synthesis of polymers and other materials.
Mécanisme D'action
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine acts as a Lewis acid, which means it can form a coordinate bond with Lewis bases. This compound can also act as a nucleophile, meaning it can react with electrophiles to form a covalent bond. This compound can also act as a catalyst, meaning it can speed up the rate of a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. This compound has also been shown to inhibit the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine is a versatile compound that has a wide range of applications in the laboratory. This compound is a relatively inexpensive reagent and is easy to obtain. This compound is also relatively stable and can be stored for long periods of time. However, this compound is volatile and can be toxic if inhaled, so it should be used with caution in the laboratory.
Orientations Futures
For Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine include its use as a reagent in the synthesis of pharmaceuticals and other compounds, its use as a catalyst in the synthesis of polymers and other materials, and its use as a reagent in the synthesis of materials for use in biotechnology. This compound has also been used in the synthesis of compounds for use in nanotechnology and could potentially be used in the synthesis of compounds for use in quantum computing. This compound could also be used in the synthesis of compounds for use in artificial photosynthesis. Additionally, this compound could be used in the synthesis of compounds for use in the development of new materials for use in energy storage.
Méthodes De Synthèse
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine can be synthesized from trifluoromethylbenzene and isopropylamine. The reaction is carried out in the presence of a catalytic amount of sulfuric acid and is carried out at a temperature of approximately 80°C. The reaction is exothermic and the product is purified by distillation.
Propriétés
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYBPVJJPKIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574731-05-8 |
Source


|
| Record name | methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2616010.png)


![1-[3-(4-ethylphenoxy)pyrazin-2-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2616016.png)
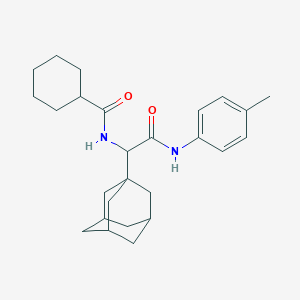
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)
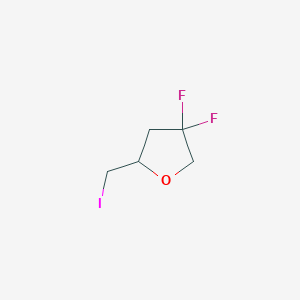
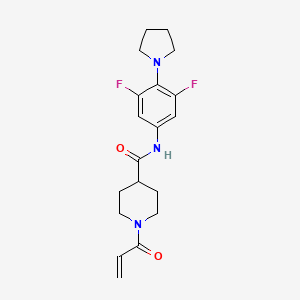
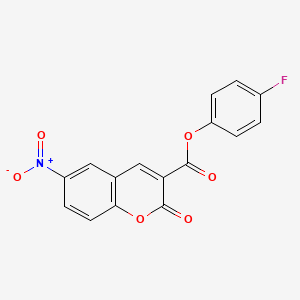
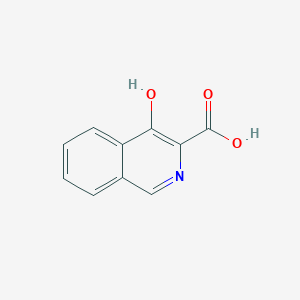


![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)